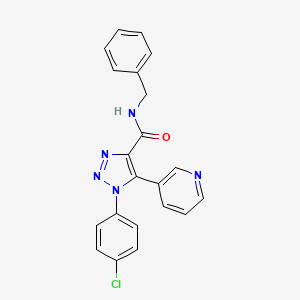
N-benzyl-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H16ClN5O and its molecular weight is 389.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
Several studies have focused on synthesizing derivatives of the compound and characterizing their structural properties. For example, a series of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives were prepared and characterized by various spectroscopic methods, showcasing the synthetic versatility of these compounds (Bekircan et al., 2008). Additionally, the structural configuration and stability of such compounds have been assessed through computational and experimental methods, revealing insights into their potential interaction mechanisms with biological targets (Lo et al., 2015).
Antioxidant and Antimicrobial Activities
The antioxidant and antimicrobial properties of triazole derivatives have been evaluated, showing that these compounds exhibit significant activities in these areas. A study highlighted the synthesis and antioxidant properties of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives, indicating their potential use in addressing oxidative stress-related conditions (Bekircan et al., 2008). Moreover, compounds from this class have shown promising antimicrobial activities against a variety of pathogens, suggesting their application in developing new antimicrobial agents (Patel et al., 2011).
Corrosion Inhibition
Research on the application of triazole derivatives as corrosion inhibitors for metals in acidic mediums has provided valuable insights into their effectiveness and mechanism of action. For instance, derivatives have been found to effectively inhibit corrosion, with studies suggesting that the presence of the pyridine and triazole moieties plays a crucial role in their interaction with metal surfaces (Ma et al., 2017).
Potential Antipsychotic Agents
Investigations into the use of triazole derivatives as potential antipsychotic agents have been conducted, examining their affinity towards various neurotransmitter receptors. These studies suggest that specific modifications to the triazole core structure could lead to compounds with significant therapeutic potential for treating psychiatric disorders (Norman et al., 1996).
Propiedades
IUPAC Name |
N-benzyl-1-(4-chlorophenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O/c22-17-8-10-18(11-9-17)27-20(16-7-4-12-23-14-16)19(25-26-27)21(28)24-13-15-5-2-1-3-6-15/h1-12,14H,13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUYSOQRYFPMMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
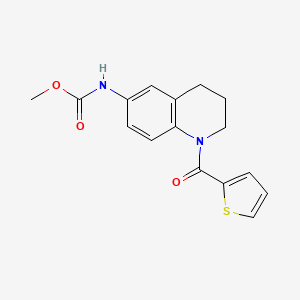
![3-(4-chlorophenyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2695578.png)
![3-Methylsulfonyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2695580.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2695581.png)

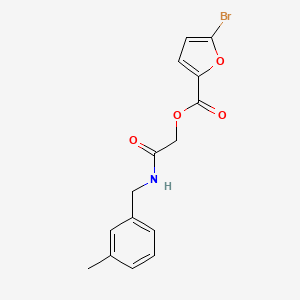

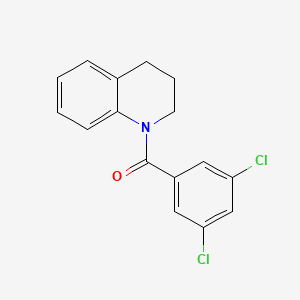
![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2695588.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2695589.png)
![1-[4-(benzoylamino)benzoyl]-N-(3-methylbutyl)prolinamide](/img/structure/B2695595.png)
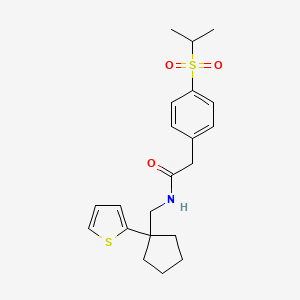

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2695600.png)
